

An In-depth Technical Guide to Coenzyme A, S-(2-oxopentadecyl)-

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Compound of Interest

Compound Name: Coenzyme A, S-(2-oxopentadecyl)-

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Introduction

Coenzyme A, S-(2-oxopentadecyl)- is a synthetic analog of myristoyl-Coenzyme A (myristoyl-CoA) that serves as a powerful research tool in the study of protein N-myristoylation. First synthesized and described in 1989, this molecule is a potent inhibitor of N-myristoyltransferase (NMT), the enzyme responsible for attaching a myristoyl group to the N-terminal glycine of a multitude of cellular proteins.[1] This lipid modification is crucial for the proper localization and function of proteins involved in a vast array of cellular processes, including signal transduction, oncogenesis, and viral replication.[2]

The key structural feature of S-(2-oxopentadecyl)-CoA is the substitution of the hydrolytically labile thioester bond found in myristoyl-CoA with a stable thioether linkage.[2] This modification renders the molecule resistant to cleavage by NMT, allowing it to act as a competitive inhibitor that binds to the enzyme's active site with high affinity.[2] This property makes it an invaluable probe for elucidating the catalytic mechanism of NMT and for studying the functional consequences of inhibiting protein N-myristoylation.

This guide provides a comprehensive overview of **Coenzyme A, S-(2-oxopentadecyl)-**, including its chemical and physical properties, its mechanism of action as an NMT inhibitor, detailed experimental protocols for its use, and its application in studying N-myristoylation-dependent signaling pathways.

Chemical and Physical Properties

Coenzyme A, S-(2-oxopentadecyl)- is a complex molecule comprising a pantothenic acid moiety, a β -mercaptoethylamine unit, and a 3'-phospho-adenosine diphosphate group, with a 2-oxopentadecyl chain attached via a thioether bond.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C36H64N7O17P3S | [3] |
| Molecular Weight | 991.9 g/mol | [3] |
| IUPAC Name | [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl][3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl]hydrogen phosphate | [3] |
| CAS Number | 121124-66-1 | [4] |
| Synonyms | S-(2-oxopentadecyl)-CoA, S-(2-oxopentadecyl)-coenzyme A | [4] |

Mechanism of Action and Quantitative Data

Coenzyme A, S-(2-oxopentadecyl)- acts as a competitive inhibitor of N-myristoyltransferase. It competes with the natural substrate, myristoyl-CoA, for binding to the active site of the enzyme. Due to the stable thioether bond, the 2-oxopentadecyl moiety cannot be transferred to a peptide substrate, effectively blocking the myristoylation reaction.

Inhibition Kinetics

The inhibitory potency of **Coenzyme A, S-(2-oxopentadecyl)-** has been characterized in several studies. The inhibitor dissociation constant (K_i) is a measure of the inhibitor's binding affinity to the enzyme.

| Enzyme | Ki (nM) | Comments |
|-------------------|------------|---|
| Human NMT1 | 14.7 ± 2.2 | Determined through kinetic studies. |
| NMT (unspecified) | 24 | Determined in an in vitro enzyme assay. |

Structure-activity relationship studies have highlighted that both the adenosine portion of the Coenzyme A molecule and the 2-keto group on the pentadecyl chain are crucial for its potent inhibitory activity.

Experimental Protocols

Synthesis of Coenzyme A, S-(2-oxopentadecyl)-

The synthesis of **Coenzyme A, S-(2-oxopentadecyl)-** was first reported by Paige et al. in 1989. The following is a summary of the synthetic scheme. For a detailed, step-by-step protocol, it is essential to consult the original publication.

Starting Materials: Coenzyme A (lithium salt), 1-bromo-2-pentadecanone.

General Procedure:

- **Alkylation:** Coenzyme A is reacted with 1-bromo-2-pentadecanone in a suitable solvent system, typically a mixture of isopropanol and water, under basic conditions (e.g., adjusted to pH 8 with NaOH). The reaction mixture is stirred at room temperature for several hours.
- **Purification:** The crude product is purified by a series of chromatographic steps. This may include initial purification on a reversed-phase C18 column followed by further purification using high-performance liquid chromatography (HPLC) on a semi-preparative C18 column.
- **Characterization:** The final product is characterized by techniques such as proton nuclear magnetic resonance (^1H NMR) and mass spectrometry to confirm its structure and purity.

N-Myristoyltransferase (NMT) Inhibition Assay

Several assay formats can be used to measure the inhibitory activity of **Coenzyme A, S-(2-oxopentadecyl)-** against NMT. A common method is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

- Recombinant human NMT1
- Myristoyl-CoA
- A peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of the c-Src protein)
- **Coenzyme A, S-(2-oxopentadecyl)-** (or other test inhibitors)
- Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT)
- A fluorescent probe that reacts with the free thiol group of CoA, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)
- A microplate reader capable of measuring fluorescence.

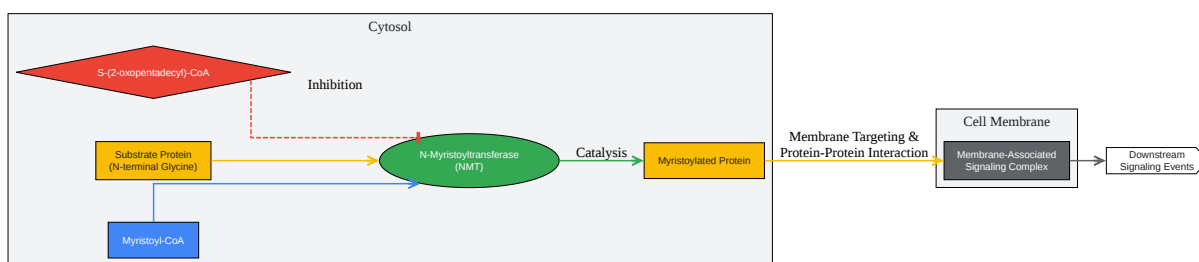
Procedure:

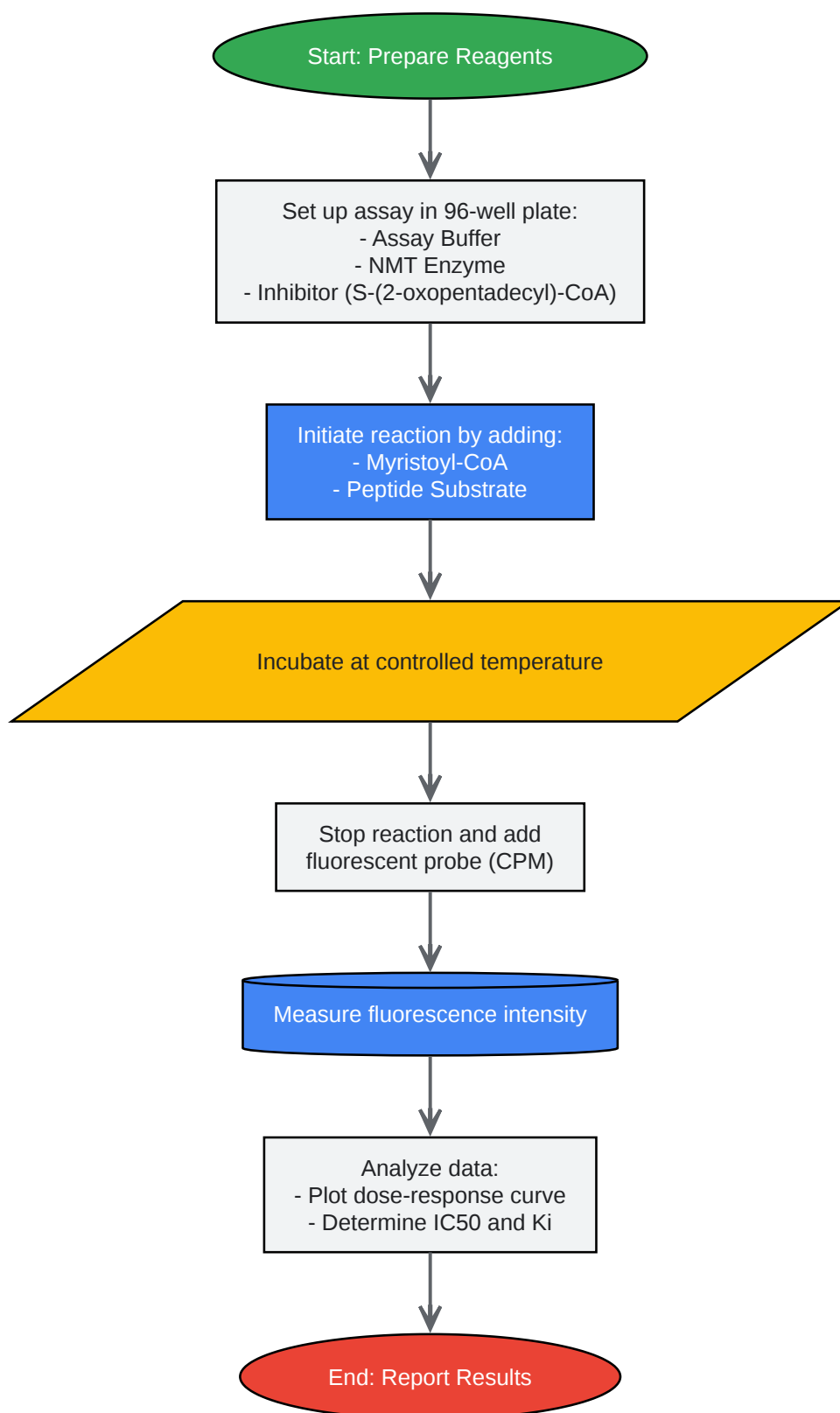
- **Prepare Reagents:** Dissolve all reagents in the assay buffer. Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.
- **Assay Setup:** In a 96-well black microplate, add the assay buffer, the NMT enzyme, and the inhibitor at various concentrations.
- **Initiate Reaction:** Start the reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
- **Detection:** Stop the reaction (e.g., by adding a quenching agent) and add the CPM fluorescent probe. Allow the reaction between CoA and CPM to proceed.

- **Measurement:** Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 465 nm).
- **Data Analysis:** Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value. The K_i value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the K_m of the substrate is known.

Visualizations

N-Myristoylation-Dependent Signaling Pathway





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